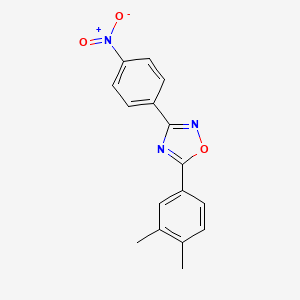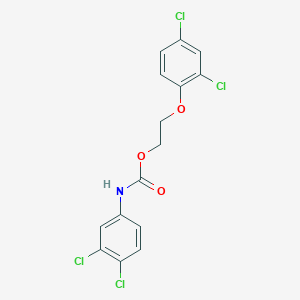![molecular formula C16H18N4O2 B4683930 2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4683930.png)
2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Overview
Description
2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.
Mechanism of Action
2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine works by inhibiting PDE10A, an enzyme that breaks down cAMP and cGMP in the brain. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which in turn activate various signaling pathways that are important for cognitive function and memory. This compound is highly selective for PDE10A, and does not affect other PDE enzymes or neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in preclinical models of cognitive disorders. It has also been shown to have potential as an antipsychotic agent, by reducing the levels of dopamine and glutamate in the brain. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body. It is well-tolerated in both animals and humans, with no significant adverse effects observed in clinical trials.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine has several advantages for lab experiments, including its high potency and selectivity for PDE10A, its favorable pharmacokinetic profile, and its ability to improve cognitive function and memory in preclinical models of cognitive disorders. However, there are also some limitations to using this compound in lab experiments, including its high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects in other tissues or organs.
Future Directions
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine, including:
1. Further preclinical studies to elucidate the mechanisms of action of this compound and its effects on cognitive function and memory.
2. Clinical trials to evaluate the safety and efficacy of this compound in larger patient populations, and to determine the optimal dose and treatment duration.
3. Studies to investigate the potential of this compound as a treatment for other cognitive disorders, such as Parkinson's disease and Huntington's disease.
4. Studies to explore the use of this compound as a tool for basic neuroscience research, such as studying the role of PDE10A in neuronal signaling and synaptic plasticity.
5. Development of new and improved synthesis methods for this compound, to reduce the cost and increase the availability of the compound for research purposes.
In conclusion, this compound is a promising small molecule drug that has potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. It works by inhibiting the enzyme PDE10A, which plays a key role in regulating the levels of cAMP and cGMP in the brain. This compound has been extensively studied in preclinical models and human clinical trials, and has shown good efficacy and safety profiles. There are several potential future directions for research on this compound, including further preclinical and clinical studies, and the development of new synthesis methods.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine has been extensively studied in preclinical models of cognitive disorders, including animal models of Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function and memory in these models, and has also been shown to have potential as an antipsychotic agent. In addition, this compound has been studied in human clinical trials for the treatment of schizophrenia, with promising results.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,4,7-trimethylpyrazolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-9-15-11(3)20(19-16(15)10(2)18-17-9)12-6-7-13(21-4)14(8-12)22-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMDEHLZBAXRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=NN1C3=CC(=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-propylphenyl)sulfonyl]amino}benzamide](/img/structure/B4683850.png)
![3-[(4-acetylphenyl)amino]-1-(4-bromophenyl)-2-propen-1-one](/img/structure/B4683853.png)

![methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B4683892.png)
![N-allyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4683894.png)
![2-({2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}amino)ethyl acetate](/img/structure/B4683895.png)
![methyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4683901.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide](/img/structure/B4683904.png)
![dimethyl 5-({[2-(3,5-dimethoxybenzoyl)hydrazino]carbonothioyl}amino)isophthalate](/img/structure/B4683910.png)
![N-[3-(1-azepanyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4683917.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(4-chloro-3-nitrobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4683938.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B4683944.png)
